

Application Notes and Protocols for SKA-111 in Patch-Clamp Studies

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Compound of Interest

Compound Name: SKA-111

Cat. No.: B610861

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These application notes provide a comprehensive guide for utilizing **SKA-111**, a selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1, in patch-clamp electrophysiology studies. The following protocols and data are intended to facilitate research into the physiological roles of KCa3.1 channels and the therapeutic potential of their activators in areas such as cardiovascular disease.

Introduction

SKA-111 is a potent and selective activator of KCa3.1 potassium channels, also known as IKCa or KCNN4 channels.^{[1][2]} These channels are voltage-independent and are gated by intracellular calcium through a calmodulin-dependent mechanism.^[1] Activation of KCa3.1 channels leads to membrane hyperpolarization, which plays a crucial role in various physiological processes, including the regulation of vascular tone, cell proliferation, and immune responses.^{[1][3]} **SKA-111** acts as a positive gating modulator, enhancing the channel's sensitivity to intracellular calcium. Its high selectivity for KCa3.1 over KCa2 channels minimizes off-target effects, making it a valuable tool for studying KCa3.1 function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **SKA-111** based on published literature.

Table 1: Potency and Selectivity of **SKA-111**

Parameter	Value	Channel Type	Species/Cell Line	Reference
EC50	111 ± 27 nM	KCa3.1	Not Specified	
EC50	111 nM	KCa3.1	Not Specified	
Selectivity vs. KCa2.3	~123-fold	KCa3.1	Not Specified	

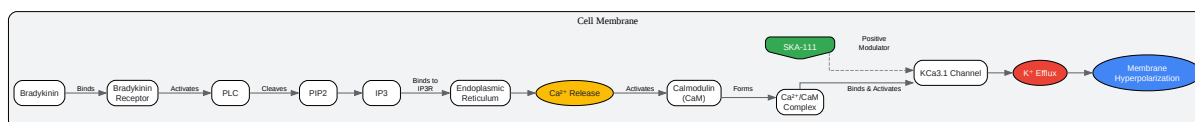
Table 2: Electrophysiological Effects of **SKA-111**

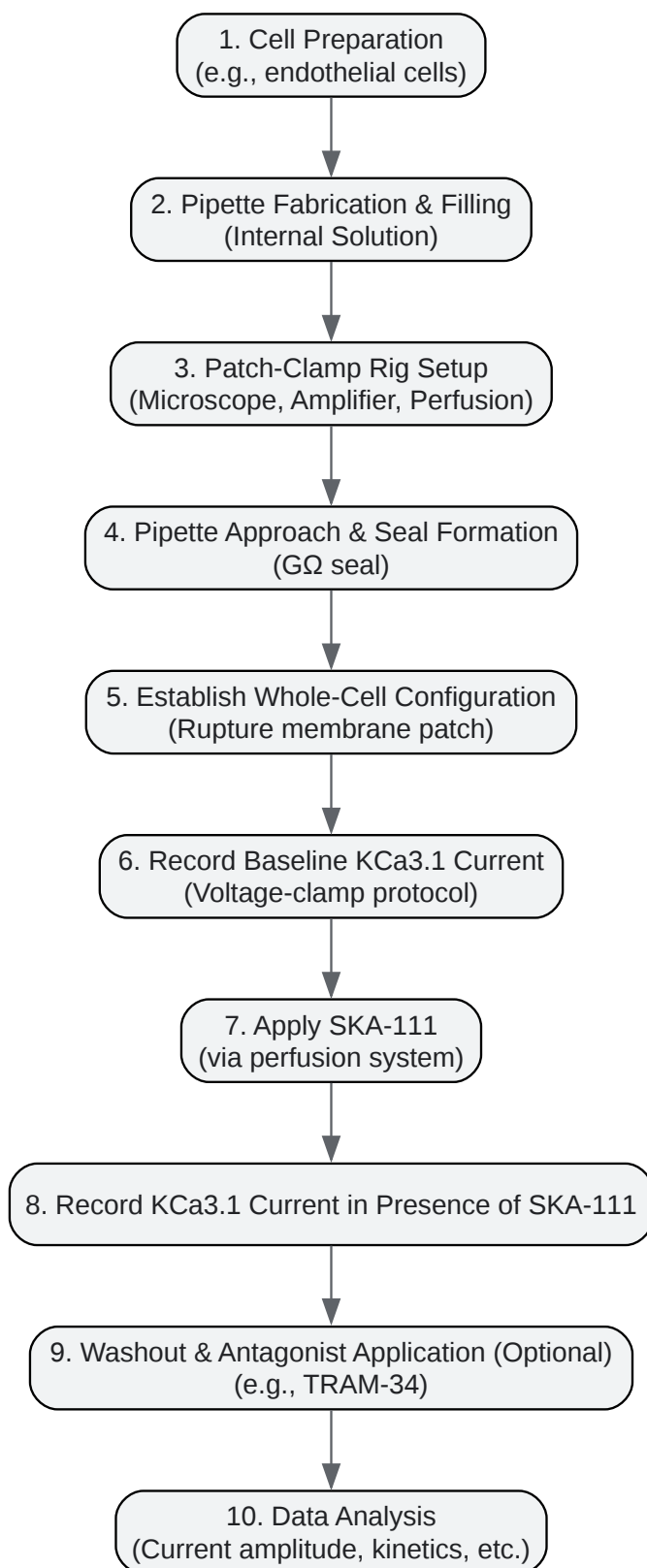
Experimental Condition	Observed Effect	Cell Type	Reference
1 µM SKA-111	~7-fold potentiation of Bradykinin-evoked KCa currents	Porcine Coronary Artery Endothelial Cells	
1 µM SKA-111	Augmentation of Bradykinin-induced membrane hyperpolarization	Porcine Coronary Artery Endothelial Cells	
Application of SKA-111	Elicited KCa3.1 currents and hyperpolarization	Porcine Coronary Artery Endothelial Cells	

Signaling Pathway and Mechanism of Action

SKA-111 enhances the activity of pre-existing KCa3.1 channels. The activation of these channels is initiated by an increase in intracellular calcium ($[Ca^{2+}]_i$), often triggered by agonists such as bradykinin binding to its receptor. The elevated $[Ca^{2+}]_i$ leads to the activation of calmodulin (CaM), which then binds to the C-terminus of the KCa3.1 channel, causing a conformational change that opens the channel pore. **SKA-111** facilitates this process, likely by

stabilizing the open state of the channel or increasing its affinity for Ca^{2+} /CaM. The resulting efflux of potassium ions (K^+) from the cell leads to hyperpolarization of the cell membrane.





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